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Compound of Interest

Compound Name: 1,1,1,3,3-Pentafluorobutane

Cat. No.: B1294926

Introduction

1,1,1,3,3-pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon with the chemical formula
CaHsFs.[1] It is a volatile, non-flammable liquid at room temperature and has found applications
as a blowing agent, solvent, and in fire extinguishing systems. A thorough understanding of its
spectroscopic properties is crucial for its identification, characterization, and quality control in
various industrial and research settings. This technical guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 1,1,1,3,3-pentafluorobutane, along with detailed experimental protocols and a logical
workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,1,1,3,3-pentafluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1,1,3,3-
pentafluorobutane by providing information about the chemical environment of the hydrogen
(tH), carbon (13C), and fluorine (*°F) nuclei.

Table 1: *H NMR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
, J HF =13 Hz, J HH =
~2.5 Triplet of quartets -CHz-
7 Hz
~15 Triplet J HF =18 Hz -CHs

Table 2: 13C NMR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane

Chemical Shift ()

Coupling Constant

Multiplicit Assignment
ppm ALY (J) Hz 2
~120 Quartet J CF=277Hz -CFs
~110 Triplet J CF=250Hz -CF2-
, J CF=25Hz, J CCF
~35 Triplet of quartets -CHz-
=5Hz
~15 Quartet J CCF=3Hz -CHs

Table 3: 1°F NMR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane

Chemical Shift ()

Coupling Constant

Multiplicit Assignment
ppm ALY (J) Hz 2
~-80 Triplet J FH=18 Hz -CFs
~-115 Quartet J FH=13Hz -CF2-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 1,1,1,3,3-pentafluorobutane is
characterized by strong absorptions corresponding to C-F and C-H stretching and bending

vibrations.

Table 4: IR Spectroscopic Data for 1,1,1,3,3-Pentafluorobutane
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Wavenumber (cm~?) Intensity Assignment
2980-2900 Medium C-H stretching
1450-1380 Medium C-H bending
1300-1100 Strong C-F stretching
800-600 Strong C-F bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The mass spectrum of 1,1,1,3,3-pentafluorobutane will show
the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F

bonds.

Table 5: Mass Spectrometry Data for 1,1,1,3,3-Pentafluorobutane

m/z Relative Intensity (%) Assignment

148 Low [CaHsFs]* (Molecular lon)
129 Moderate [CaHsFa]*

113 Moderate [CsH2Fs]+

93 High [CsH2F3]*

69 Very High [CF3]* (Base Peak)

51 Moderate [CHF2]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a
volatile fluorinated compound like 1,1,1,3,3-pentafluorobutane.

NMR Spectroscopy
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 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a multinuclear probe capable of detecting tH, 13C, and °F nuclei.

o Sample Preparation: A dilute solution of 1,1,1,3,3-pentafluorobutane (typically 1-5% by
volume) is prepared in a deuterated solvent (e.g., chloroform-d, acetone-ds). A small amount
of a reference standard, such as tetramethylsilane (TMS) for *H and 13C NMR or
trifluorotoluene for *°*F NMR, is added. The solution is then transferred to a standard 5 mm
NMR tube.

» Data Acquisition:

o H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width
of approximately 10 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify
the spectrum and enhance sensitivity. A wider spectral width (e.g., 200 ppm) is required.
Due to the lower natural abundance of 13C, a larger number of scans and a longer
relaxation delay may be necessary.

o 19F NMR: A one-pulse sequence is used with a spectral width appropriate for fluorinated
compounds (e.g., -250 to 0 ppm). Proton decoupling can be employed to simplify the
spectra.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o Gas Phase: Due to its volatility, the IR spectrum can be obtained by introducing a small
amount of 1,1,1,3,3-pentafluorobutane vapor into a gas cell with IR-transparent windows
(e.g., KBr or NaCl).
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o Liquid Phase: A thin film of the liquid sample can be placed between two salt plates (e.g.,
KBr or NaCl).

o Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm~1).
A background spectrum of the empty gas cell or salt plates is first recorded and automatically
subtracted from the sample spectrum.

» Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

o Sample Introduction: A small amount of the sample is injected into the GC, where it is
vaporized and separated from any impurities. The separated compound then enters the
mass spectrometer. Direct infusion via a heated inlet system is also possible for pure
samples.

« lonization: Electron ionization (EIl) is a common method. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Data Acquisition and Processing: A mass spectrum is generated by plotting the relative
abundance of the detected ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and
identification of 1,1,1,3,3-pentafluorobutane.
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A logical workflow for the spectroscopic identification of 1,1,1,3,3-pentafluorobutane.

This comprehensive guide provides researchers, scientists, and drug development
professionals with the essential spectroscopic data and methodologies for the analysis of

1,1,1,3,3-pentafluorobutane. The presented information is critical for ensuring the identity and
purity of this compound in various applications.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1294926?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294926?utm_src=pdf-body
https://www.benchchem.com/product/b1294926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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